molecular formula C12H21BrO2 B13631662 4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran

4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran

Cat. No.: B13631662
M. Wt: 277.20 g/mol
InChI Key: OUUVAANEWSCPNU-UHFFFAOYSA-N
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Description

4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran is a brominated ether derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a (1-(bromomethyl)cyclopentyl)oxymethyl group. This compound is structurally characterized by:

  • A five-membered cyclopentyl ring with a bromomethyl (-CH2Br) substituent.
  • An ether linkage connecting the cyclopentyl group to a methylene bridge (-CH2-) attached to the tetrahydro-2H-pyran ring.

Properties

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

4-[[1-(bromomethyl)cyclopentyl]oxymethyl]oxane

InChI

InChI=1S/C12H21BrO2/c13-10-12(5-1-2-6-12)15-9-11-3-7-14-8-4-11/h11H,1-10H2

InChI Key

OUUVAANEWSCPNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CBr)OCC2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran typically involves the reaction of tetrahydropyran with bromomethylcyclopentane in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Base: Potassium carbonate or sodium hydroxide.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous flow systems: To improve efficiency and yield.

    Purification: Using techniques such as distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Alcohols or ketones.

    Reduction: Methyl-substituted tetrahydropyran derivatives.

Scientific Research Applications

4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the tetrahydropyran ring provides stability and structural diversity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Cyclohexyl Analog: 4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2H-pyran

Key Differences :

  • Ring Size : The cyclohexyl analog replaces the cyclopentyl group with a six-membered cyclohexyl ring, reducing ring strain and enhancing conformational stability (chair conformation in cyclohexane vs. envelope conformation in cyclopentane).
  • Molecular Weight : The cyclohexyl analog has a molecular weight of 277.20 g/mol , while the cyclopentyl variant is estimated to be ~263.2 g/mol (calculated by subtracting the mass of a CH2 group).
Property Cyclopentyl Derivative (Target) Cyclohexyl Analog
Molecular Formula C12H20BrO2 (estimated) C13H22BrO2
Molecular Weight ~263.2 g/mol (estimated) 277.20 g/mol
Purity Not reported 98%
Safety Precautions Likely flammable, reactive P210 (avoid heat/ignition sources)
Commercial Availability Not commercially listed Discontinued (CymitQuimica)

Aromatic Brominated Analog: 4-(4-Bromobenzyloxy)oxane

This compound features a bromobenzyl group instead of a cycloalkyl substituent :

  • Electronic Effects : The aromatic bromine in the benzyl group alters electronic properties, favoring electrophilic substitution reactions over nucleophilic pathways.
  • Solubility : Increased hydrophobicity due to the aromatic ring compared to the aliphatic cyclopentyl/cyclohexyl derivatives.

Carboxylic Acid Derivative: 1-(Tetrahydro-2h-pyran-4-yl)cyclohexane-1-carboxylic Acid

Key Contrasts :

  • Functional Group : A carboxylic acid (-COOH) replaces the bromomethyl group, drastically altering polarity and reactivity.
  • Applications : Suitable for conjugation reactions (e.g., esterification) rather than alkylation .

Research Findings and Implications

  • Reactivity Trends : Cyclopentyl derivatives are hypothesized to exhibit faster reaction kinetics in SN2 mechanisms due to steric strain, whereas cyclohexyl analogs may favor SN1 pathways owing to stable carbocation intermediates.
  • Structural Insights : Tools like UCSF Chimera () enable visualization of conformational differences between cyclopentyl and cyclohexyl derivatives, aiding in rational drug design.

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